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Compound of Interest |

Compound Name: 6-Chloro-2-fluoro-3-methylphenol
CAS No.: 261762-91-8
Cat. No.: B1586198

Advanced Building Block for Medicinal & Agrochemical Scaffolds[1]

Executive Summary

6-Chloro-2-fluoro-3-methylphenol (CAS: 261762-91-8) represents a high-value, halogenated
phenolic intermediate used primarily in the synthesis of bioactive compounds.[1][2] Its unique
substitution pattern—featuring a "mixed-halogen" motif flanking the hydroxyl group—makes it a
critical scaffold for modulating lipophilicity (LogP), metabolic stability, and pKa in drug discovery
campaigns.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its
synthesis logic, physicochemical properties, and handling protocols for laboratory-scale
applications.[1]

Chemical Identity & Structural Analysis[1]

The compound is a tri-substituted phenol.[1] The specific arrangement of substituents confers
distinct electronic properties:

e Phenolic Hydroxyl (C1): The primary handle for nucleophilic substitution (e.g., ether
formation) or hydrogen bond donation.[1]
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e Fluorine (C2): Located ortho to the hydroxyl.[1] The high electronegativity of fluorine lowers
the pKa of the phenol via induction, while its small Van der Waals radius allows it to mimic
hydrogen sterically but block metabolic oxidation at the C2 position.[1]

o Methyl (C3): Provides a lipophilic anchor and introduces mild steric bulk, influencing the
binding conformation in protein pockets.[1]

e Chlorine (C6): Located at the other ortho position.[1] This creates a "crowded" phenolic
environment, protecting the O-H group from steric approach and further modulating acidity.

[1]

Data Summary Table

Property Value Note
CAS Number 261762-91-8 Validated Identity
6-Chloro-2-fluoro-3-
IUPAC Name
methylphenol
Molecular Formula C7HeCIFO
Molecular Weight 160.57 g/mol
] Lower than phenol (9.[1]95)
Predicted pKa ~7.2-7.8 ) )
due to ortho-F/Cl induction
LogP (Predicted) ~2.8 Moderately lipophilic
) ) ) ) Depending on
Physical State Solid / Low-melting solid ]
purity/polymorph
) Oxidizes slightly upon air
Appearance Off-white to pale yellow

exposure

Synthesis Strategy & Mechanism

The synthesis of 6-Chloro-2-fluoro-3-methylphenol typically proceeds via the electrophilic
aromatic halogenation of the precursor 2-fluoro-3-methylphenol.[1]

Mechanistic Challenge: Regioselectivity
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The starting material, 2-fluoro-3-methylphenol, has two open positions activated for
electrophilic attack: C4 (para to OH) and C6 (ortho to OH).[1]

» OH Effect: Strong activator, directs ortho/para (Positions 6 and 4).[1]
o Methyl Effect: Weak activator, directs ortho/para relative to itself (Positions 2, 4, 6).[1]
o Fluorine Effect: Weak deactivator, directs ortho/para relative to itself.[1]

The Conflict: Both the Hydroxyl and Methyl groups activate positions 4 and 6.[1] Usually, para
substitution (C4) is sterically favored.[1] To achieve the C6 (ortho) substitution required for this
target, specific conditions (e.g., using a non-polar solvent to encourage hydrogen bonding
between the phenol and the chlorinating agent, or blocking the para position) are often
necessary.[1]

Experimental Workflow Visualization (DOT)

3-methylphenol
on)

Reagent:
S02CI2 or NCS
(Sulfuryl Chioride / N-Chlorosuccinimide)

Click to download full resolution via product page

Caption: Synthesis pathway illustrating the regioselective challenge between C4 (para) and C6
(ortho) chlorination.

Experimental Protocol: Chlorination Procedure

Note: This protocol is a generalized adaptation for chlorinating substituted phenols, derived
from standard aromatic substitution methodologies [1, 2].[1]

Materials
e Substrate: 2-Fluoro-3-methylphenol (1.0 eq)
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Reagent: Sulfuryl Chloride (SO2Cl2) (1.05 eq) or N-Chlorosuccinimide (NCS).[1]
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCla).[1]

Catalyst: Diisopropylamine (0.1 eq) — Optional, to promote ortho-selectivity via hydrogen
bonding.[1]

Step-by-Step Methodology

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar
and a dropping funnel, dissolve 2-fluoro-3-methylphenol (10 mmol) in anhydrous DCM (50
mL).

Temperature Control: Cool the solution to 0°C using an ice bath. Low temperature favors the
kinetic product but is also necessary to control the exotherm.[1]

Addition: Dropwise add Sulfuryl Chloride (10.5 mmol) over 20 minutes. Caution: SOz and
HCI gases are evolved.[1] Use a scrubber.

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor via
TLC (Hexane:EtOAc 8:2) or GC-MS.[1]

o Checkpoint: Look for the disappearance of the starting material peak (MW 126) and
appearance of the product peak (MW 160).[1]

Quenching: Quench the reaction with saturated NaHCOs solution.

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry
over MgSOa, and concentrate in vacuo.

Purification (Critical): The crude oil will likely contain a mixture of the 4-chloro and 6-chloro
isomers.[1]

o Use Flash Column Chromatography (Silica gel).[1]

o Eluent Gradient: 100% Hexane — 95:5 Hexane:EtOAc.[1]
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o The 6-chloro isomer (ortho) is typically less polar than the 4-chloro isomer due to
intramolecular Hydrogen bonding (OH[1]---Cl) and will elute first.

Applications in Drug Discovery (SAR)[1]

This specific phenol is a "privileged structure” for designing kinase inhibitors and
agrochemicals.[1]

Metabolic Blocking

The fluorine at C2 and chlorine at C6 block the ortho-positions from metabolic hydroxylation
(Phase | metabolism).[1] This extends the half-life (

) of the drug molecule.[1]

Electronic Modulation

The electron-withdrawing nature of F and Cl increases the acidity of the phenolic proton.
e Result: Stronger H-bond donor capability.[1]

« Utility: Enhances binding affinity to key residues (e.g., Asp, Glu) in enzyme active sites.[1]

SAR Logic Map (DOT)[1]

Scaffold:
6-Chloro-2-fluoro-3-methylphenol

N

C2-Fluorine C6-Chlorine C3-Methyl
Blocks Metabolic Modulates pKa Increases Lipophilicity
Hydroxylation (Stronger H-Bond Donor) (Membrane Permeability)

Click to download full resolution via product page
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Caption: Structure-Activity Relationship (SAR) mapping of the substituents to their biological
effects.

Safety & Handling (SDS Summary)
Hazard Classification: Corrosive, Acute Toxicant.[1][3]

o H301: Toxic if swallowed.[1][3][4][5][6]

o H314: Causes severe skin burns and eye damage.[1][4]

e H411: Toxic to aquatic life with long-lasting effects.[1][4]
Self-Validating Safety Protocol:

» Barrier Protection: Double nitrile gloves and chemical splash goggles are mandatory.[1] The
compound is readily absorbed through skin.[1]

o Neutralization: Keep a saturated solution of Sodium Bicarbonate (NaHCO3) nearby.[1] In
case of spills, neutralize immediately before wiping.[1]

o Waste: All halogenated phenolic waste must be segregated into "Halogenated Organic
Waste" streams. Do not mix with oxidizers (e.qg., Nitric Acid) to prevent violent exothermic
reactions.[1]

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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